molecular formula C14H21N3O2 B2948184 2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)acetamide CAS No. 2380008-75-1

2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)acetamide

Cat. No.: B2948184
CAS No.: 2380008-75-1
M. Wt: 263.341
InChI Key: HMUYFKZMYVDMFQ-UHFFFAOYSA-N
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Description

2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)acetamide is a heterocyclic compound that features a piperidine ring and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)acetamide typically involves the reaction of 2-methylpyridine with piperidine derivatives. The process often includes the use of coupling agents and catalysts to facilitate the formation of the desired product. For instance, the reaction might involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling .

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory methods, optimizing reaction conditions to maximize yield and purity. This could involve continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include acyl chlorides for acylation, alkyl halides for alkylation, and oxidizing agents such as potassium permanganate for oxidation.

Major Products

The major products formed from these reactions include amides from acylation, alkylated amines from alkylation, and oxidized derivatives from oxidation.

Mechanism of Action

The mechanism of action of 2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The piperidine and pyridine moieties can interact with active sites, potentially inhibiting or activating biological pathways . The exact pathways and targets would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)acetamide is unique due to its specific combination of a piperidine ring and a pyridine moiety, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-11-7-13(4-5-16-11)19-10-12-3-2-6-17(8-12)9-14(15)18/h4-5,7,12H,2-3,6,8-10H2,1H3,(H2,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUYFKZMYVDMFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCCN(C2)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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